methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 4-ethoxy-3-methoxybenzaldehyde and 4-methoxy-2-methylbenzoic acid. These intermediates undergo various reactions, including condensation, cyclization, and esterification, under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C28H28N2O8S |
---|---|
Molecular Weight |
552.6g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(4-ethoxy-3-methoxyphenyl)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O8S/c1-7-38-19-11-8-16(13-20(19)36-5)22-21(23(31)18-10-9-17(35-4)12-14(18)2)24(32)26(33)30(22)28-29-15(3)25(39-28)27(34)37-6/h8-13,22,31H,7H2,1-6H3/b23-21+ |
InChI Key |
MIXLQGARCOYAIS-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Origin of Product |
United States |
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